

Molecular weight and formula of 4-Bromoisoquinolin-1-amine

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Compound of Interest

Compound Name: **4-Bromoisoquinolin-1-amine**

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In-Depth Technical Guide: 4-Bromoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinolin-1-amine is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological significance. The presence of the bromine atom and the amino group at key positions on the isoquinoline core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology. While specific biological targets and signaling pathways for **4-Bromoisoquinolin-1-amine** are still under investigation, the broader class of isoquinoline and aminoquinoline alkaloids has demonstrated a wide range of biological activities. This guide summarizes the available data and provides foundational experimental protocols for its synthesis and characterization.

Core Molecular Data

The fundamental chemical and physical properties of **4-Bromoisoquinolin-1-amine** are summarized in the table below, providing a quick reference for researchers.

Property	Data
Chemical Formula	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 g/mol
Monoisotopic Mass	221.97926 Da
CAS Number	55270-27-4
Appearance	Off-white to Pale-yellow to Yellow-brown Solid
Melting Point	152-153 °C
Boiling Point	343.9 °C at 760 mmHg

Synthesis and Experimental Protocols

The synthesis of **4-Bromoisoquinolin-1-amine** can be approached through the amination of a suitable 4-bromoisoquinoline precursor. While a direct, detailed protocol for the synthesis of **4-Bromoisoquinolin-1-amine** is not extensively documented in publicly available literature, a plausible synthetic route involves the preparation of 4-bromoisoquinoline followed by amination at the 1-position.

Synthesis of 4-Bromoisoquinoline (Precursor)

A common method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline.

Experimental Protocol: Bromination of Isoquinoline[1]

- In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.
- Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.[1]
- Over a period of 1 hour and 13 minutes, add 35.2 g (0.22 mole) of bromine dropwise to the solution.[1]

- Continue heating and stirring at 180°C after the bromine addition is complete. The reaction progress can be monitored by the evolution of hydrogen chloride gas.
- After approximately 4 hours and 45 minutes of heating, the evolution of hydrogen chloride should cease, indicating the completion of the reaction.[\[1\]](#)
- The reaction mixture is then worked up to isolate the 4-bromoisoquinoline product.

Proposed Synthesis of 4-Bromoisoquinolin-1-amine

The introduction of the amino group at the 1-position of the 4-bromoisoquinoline scaffold can be achieved through nucleophilic substitution. A general procedure for the amination of a halo-isoquinoline is presented below, which can be adapted for the synthesis of the target molecule.

Experimental Protocol: Amination of 4-Bromoisoquinoline[\[2\]](#)

- In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate pentahydrate.[\[2\]](#)
- Heat the mixture at 165-170°C for 16 hours.[\[2\]](#)
- After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.
- Extract the product with five 100-ml portions of benzene.[\[2\]](#)
- Dry the combined benzene extracts over anhydrous potassium carbonate and treat with charcoal.
- Concentrate the benzene solution to a volume of 70 ml.
- Cool the concentrated solution to precipitate the 4-aminoisoquinoline product.[\[2\]](#)
Recrystallization from benzene can be performed for further purification.

Note: This protocol describes the synthesis of 4-aminoisoquinoline. To synthesize **4-Bromoisoquinolin-1-amine**, the starting material would need to be a 1,4-dihaloisoquinoline, or reaction conditions would need to be optimized to favor amination at the 1-position while retaining the bromine at the 4-position.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of **4-Bromoisoquinolin-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).
- Data Acquisition: For ^1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

General Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties.

- Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Potential Biological Activity and Future Directions

While specific biological targets for **4-Bromoisoquinolin-1-amine** have not been extensively reported, its structural motifs are present in numerous biologically active molecules.

Isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and neurological activities.^[3] The amino group at the 1-position and the bromine atom at the 4-position provide reactive handles for further chemical modifications, making this compound a valuable intermediate in drug discovery programs.^[3]

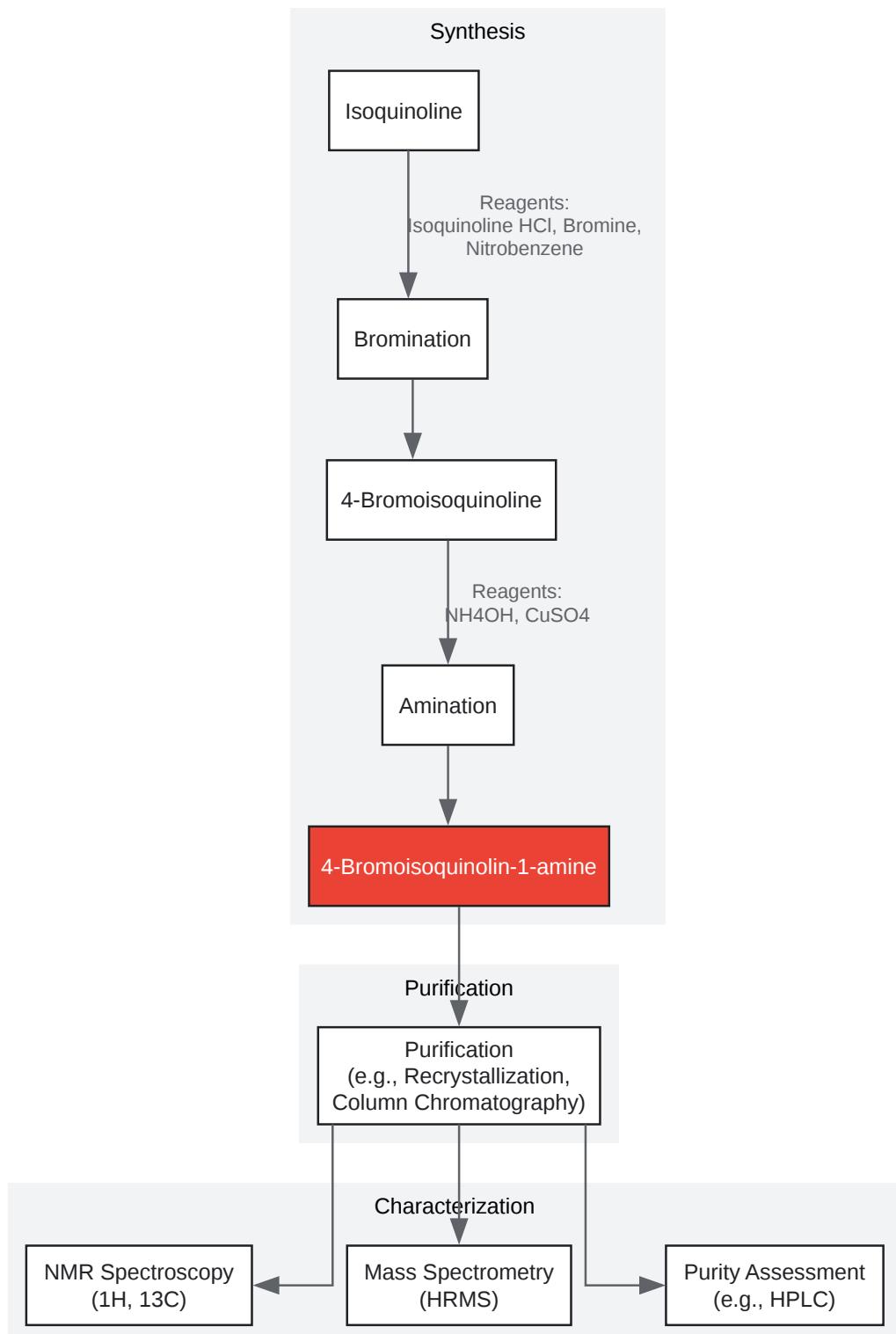
Future research should focus on:

- Target Identification: Screening **4-Bromoisoquinolin-1-amine** against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways.
- Cytotoxicity Studies: Evaluating the cytotoxic effects of the compound against a panel of cancer cell lines to assess its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **4-Bromoisoquinolin-1-amine** to understand the structural requirements for biological activity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **4-Bromoisoquinolin-1-amine**.

Workflow for 4-Bromoisoquinolin-1-amine

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Caption: A logical workflow for the synthesis, purification, and characterization of **4-Bromoisoquinolin-1-amine**.

This technical guide provides a foundational understanding of **4-Bromoisoquinolin-1-amine**. Further experimental investigation is required to fully elucidate its biological functions and therapeutic potential.

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